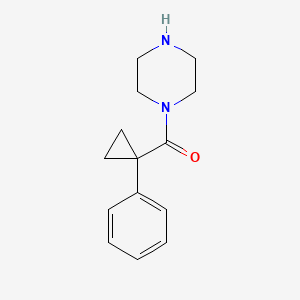
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxy, methoxy, and carboximidoyl chloride groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloride group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the carboximidoyl chloride group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-3-pyridinecarboximidoyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-3-pyridinecarboximidoyl chloride: Lacks the hydroxy group, which can influence its chemical behavior.
N-Hydroxy-6-methoxy-2-pyridinecarboximidoyl chloride: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both hydroxy and methoxy groups, along with the carboximidoyl chloride moiety, allows for diverse chemical transformations and interactions.
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
N-hydroxy-6-methoxypyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3 |
InChI-Schlüssel |
VTWDULKIWHXWNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C(=NO)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

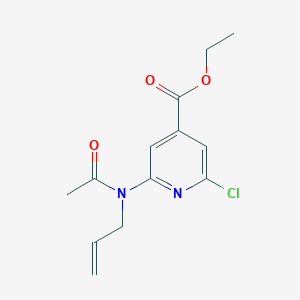
![2-Fluoro-4-[(2-bromoethyl)oxy]benzonitrile](/img/structure/B8443956.png)
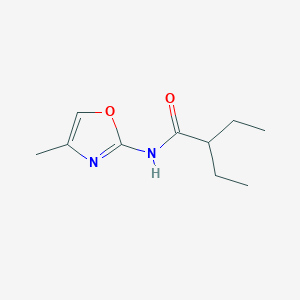
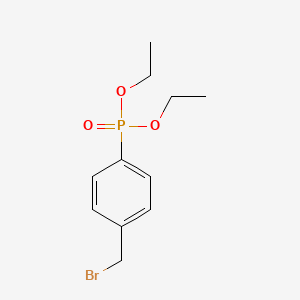



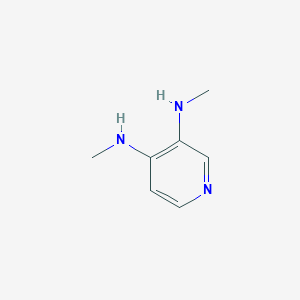
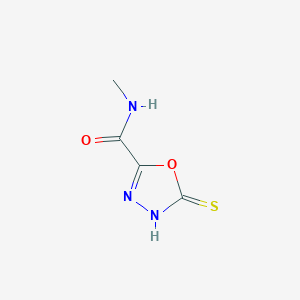
![Ethyl 5-ethyl-6-oxo-6,7-dihydro-furo[2,3-f]indole-7-carboxylate](/img/structure/B8444019.png)


